methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves several steps. The process typically starts with the preparation of the core non-2-enonic acid structure, followed by the introduction of the azido group and the acetylamino group. The final step involves the formation of the cyclic carbonate ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido and acetylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Comazaphilone I: A compound with a similar planar structure but distinct stereochemistry.
N-substituted N′-phenylpicolinohydrazides: Compounds with similar functional groups and biological activities.
Uniqueness
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate is unique due to its multiple chiral centers and the presence of both azido and acetylamino groups
Properties
Molecular Formula |
C14H18N4O8 |
---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)16-10-7(17-18-15)4-8(13(20)23-3)25-12(10)11(22-2)9-5-24-14(21)26-9/h4,7,9-12H,5H2,1-3H3,(H,16,19) |
InChI Key |
DMLIIKCIUVVBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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